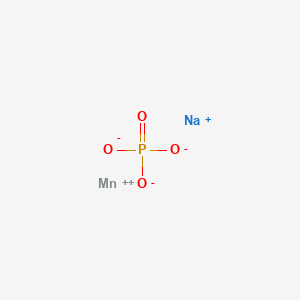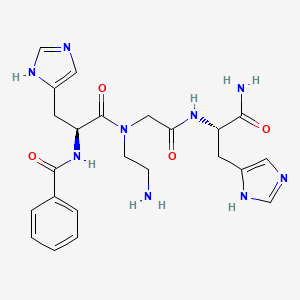
5,5'-Bis(azidomethyl)-3,3'-bi-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole is a compound known for its energetic properties It is characterized by the presence of azidomethyl groups attached to a bi-1,2,4-oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole typically involves the following steps :
Starting Material: The process begins with 3,4-diaminofurazan (DAF).
Chloroacetylation: DAF is treated with chloroacetyl chloride in dimethylformamide (DMF) at 0°C to form 5,5-bis(chloromethyl)-3,3’-bi-1,2,4-oxadiazole.
Azidation: The chloromethyl derivative is then reacted with sodium azide to yield 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety protocols due to the energetic nature of the compound, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Thermal Decomposition: The compound can decompose under heat, releasing nitrogen gas and forming other nitrogen-rich compounds.
Common Reagents and Conditions
Sodium Azide: Used in the azidation step.
Chloroacetyl Chloride: Used in the chloroacetylation step.
Dimethylformamide (DMF): Solvent used in the synthesis.
Major Products
Nitrogen Gas: Released during thermal decomposition.
Various Nitrogen-Rich Compounds: Formed during decomposition and other reactions.
Scientific Research Applications
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole has several scientific research applications :
Energetic Materials: Due to its high nitrogen content and energetic properties, it is studied for use in explosives and propellants.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It can be used as a precursor for synthesizing other nitrogen-rich compounds.
Mechanism of Action
The mechanism of action of 5,5’-Bis(azidomethyl)-3,3’-bi-1,2,4-oxadiazole primarily involves its decomposition under specific conditions . The azido groups decompose to release nitrogen gas, which contributes to the compound’s energetic properties. The molecular targets and pathways involved in its decomposition include the breaking of nitrogen-nitrogen bonds and the formation of stable nitrogen molecules.
Comparison with Similar Compounds
Similar Compounds
5,5’-Bis(azidomethyl)-3,3’-bi-1,2,5-oxadiazole: Similar in structure but with a different oxadiazole ring.
5,5’-Bis(nitratomethyl)-3,3’-bi-1,2,4-oxadiazole: Contains nitratomethyl groups instead of azidomethyl groups.
Properties
CAS No. |
351994-92-8 |
|---|---|
Molecular Formula |
C6H4N10O2 |
Molecular Weight |
248.16 g/mol |
IUPAC Name |
5-(azidomethyl)-3-[5-(azidomethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H4N10O2/c7-15-9-1-3-11-5(13-17-3)6-12-4(18-14-6)2-10-16-8/h1-2H2 |
InChI Key |
RJTCUYVZKNVVKR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NO1)C2=NOC(=N2)CN=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)
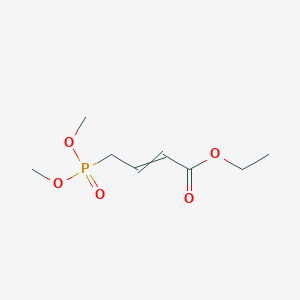
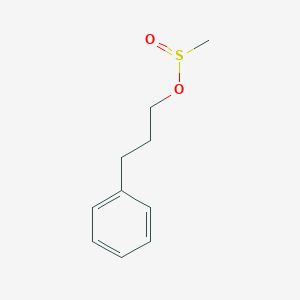
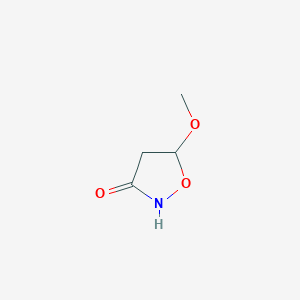

![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
![Benzene, 1,1'-[(4-phenyl-1-buten-3-ynylidene)bis(sulfonyl)]bis-](/img/structure/B14256276.png)
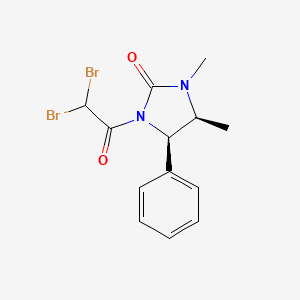
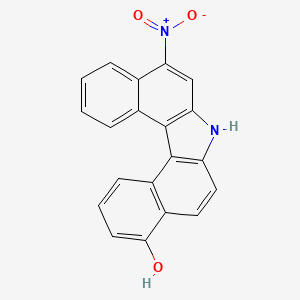
![1-[4-(4-Ethenylcyclohexyl)phenyl]-4-ethoxy-2,3-difluorobenzene](/img/structure/B14256295.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(phthalazin-6-yl)pentanamide](/img/structure/B14256300.png)

